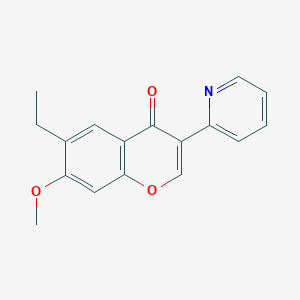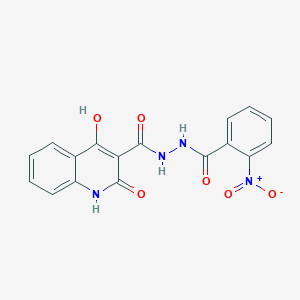
4-Thiazolidinone, 5-benzylidene-2-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthine oxidase-IN-11 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the catabolism of purines. Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, producing reactive oxygen species in the process . Inhibitors of xanthine oxidase are of significant interest due to their potential therapeutic applications in treating conditions such as gout, hyperuricemia, and various cardiovascular and renal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-11 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include the following steps:
Formation of the Core Structure: The core structure of Xanthine oxidase-IN-11 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include nitration, sulfonation, or halogenation reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of Xanthine oxidase-IN-11 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Xanthine oxidase-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Xanthine oxidase-IN-11, each with potentially different biological activities and properties.
Scientific Research Applications
Xanthine oxidase-IN-11 has a wide range of scientific research applications:
Mechanism of Action
Xanthine oxidase-IN-11 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. The compound interacts with key amino acid residues and cofactors within the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of reactive oxygen species and uric acid, alleviating conditions associated with hyperuricemia and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A purine analog that inhibits xanthine oxidase by binding to its active site.
Febuxostat: A non-purine xanthine oxidase inhibitor with a different binding mechanism compared to allopurinol.
Topiroxostat: Another non-purine inhibitor with a unique binding profile and higher selectivity for xanthine oxidase.
Uniqueness of Xanthine oxidase-IN-11
Xanthine oxidase-IN-11 is unique due to its specific structural modifications that enhance its binding affinity and selectivity for xanthine oxidase. These modifications result in improved inhibitory potency and reduced side effects compared to other inhibitors .
Properties
Molecular Formula |
C10H8N2OS |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
(5E)-2-amino-5-benzylidene-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6+ |
InChI Key |
SRILECHSVYTLLS-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)

![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)




![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)


